7,2′-Dihydroxy-4′,5′-methylenedioxyisoflavone 7,2′-Dihydroxy-4′,5′-methylenedioxyisoflavone 2',7-dihydroxy-4',5'-methylenedioxyisoflavone is a pseudobaptigenin that is pseudobaptigenin substituted by a hydroxy groups at position 2'. It has a role as a plant metabolite. It is a hydroxyisoflavone and a member of benzodioxoles. It derives from a pseudobaptigenin.
Brand Name: Vulcanchem
CAS No.: 21495-84-1
VCID: VC0191049
InChI: InChI=1S/C16H10O6/c17-8-1-2-9-13(3-8)20-6-11(16(9)19)10-4-14-15(5-12(10)18)22-7-21-14/h1-6,17-18H,7H2
SMILES: C1OC2=C(O1)C=C(C(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)O
Molecular Formula: C16H10O6
Molecular Weight: 298.25 g/mol

7,2′-Dihydroxy-4′,5′-methylenedioxyisoflavone

CAS No.: 21495-84-1

Natural Products

VCID: VC0191049

Molecular Formula: C16H10O6

Molecular Weight: 298.25 g/mol

7,2′-Dihydroxy-4′,5′-methylenedioxyisoflavone - 21495-84-1

CAS No. 21495-84-1
Product Name 7,2′-Dihydroxy-4′,5′-methylenedioxyisoflavone
Molecular Formula C16H10O6
Molecular Weight 298.25 g/mol
IUPAC Name 7-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)chromen-4-one
Standard InChI InChI=1S/C16H10O6/c17-8-1-2-9-13(3-8)20-6-11(16(9)19)10-4-14-15(5-12(10)18)22-7-21-14/h1-6,17-18H,7H2
Standard InChIKey WMDDXGLVVGBJSO-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)O
Canonical SMILES C1OC2=C(O1)C=C(C(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)O
Description 2',7-dihydroxy-4',5'-methylenedioxyisoflavone is a pseudobaptigenin that is pseudobaptigenin substituted by a hydroxy groups at position 2'. It has a role as a plant metabolite. It is a hydroxyisoflavone and a member of benzodioxoles. It derives from a pseudobaptigenin.
Synonyms 7-Hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-4H-1-benzopyran-4-one; Demethylcuneatin
PubChem Compound 23724666
Last Modified Nov 11 2021
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